Tetracycline lauryl sulfate
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Overview
Description
Lauricycline is a bioactive chemical.
Scientific Research Applications
Nonantibiotic Properties and Clinical Implications
Tetracycline and its analogues, including Tetracycline Lauryl Sulfate, have been studied for their nonantibiotic properties. These properties include effects on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. These findings suggest potential therapeutic applications in various diseases like rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).
Impact on Mitochondrial Function
Research has highlighted the effect of tetracyclines, including Tetracycline Lauryl Sulfate, on mitochondrial function across various eukaryotic models. Tetracyclines can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This is relevant not only in cell models but also in organisms like worms, flies, mice, and plants. Such findings are crucial for researchers using tetracyclines in experimental setups, as they could have confounding effects on results (Moullan et al., 2015).
Effects on Human Cell Lines
Investigations into the effects of Tetracycline Lauryl Sulfate on human cell lines have shown that this compound can alter gene expression patterns and shift metabolism towards a more glycolytic phenotype. This includes increased lactate secretion and reduced oxygen consumption, as well as slowing cell proliferation. These insights are vital for designing experiments in biomedical research that use tetracyclines (Ahler et al., 2013).
Micellar Interaction and Solubilization
Studies have examined the micellar interactions of tetracyclines in solutions of compounds like sodium lauryl sulfate. Understanding these interactions is crucial for pharmaceutical applications, as it affects the solubilization capabilities of tetracyclines, which is important for their bioavailability and therapeutic effectiveness (Ikeda, Tomida, & Yotsuyanagi, 1977).
Environmental Impact
The environmental impact of tetracycline antibiotics, including Tetracycline Lauryl Sulfate, is an area of significant research interest. These compounds are found in different ecological compartments due to their extensive usage, posing risks such as the development of antibiotic-resistant microorganisms and potential human health impacts. This area of research is critical for understanding and mitigating the environmental effects of widespread antibiotic use (Daghrir & Drogui, 2013).
properties
CAS RN |
5821-53-4 |
---|---|
Product Name |
Tetracycline lauryl sulfate |
Molecular Formula |
C34H50N2O12S |
Molecular Weight |
710.83 |
IUPAC Name |
(4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dodecyl sulfate |
InChI |
InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m1./s1 |
InChI Key |
HKZSFGSVXUFBGF-CBJODJNJSA-N |
SMILES |
O=S(OCCCCCCCCCCCC)(O)=O.O=C(C(C1=O)=C(O)[C@H](N(C)C)[C@@]2([H])C[C@@]3([H])[C@@](C)(O)C4=C(C(C3=C(O)[C@]21O)=O)C(O)=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lauricycline; Tetracycline lauryl sulfate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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